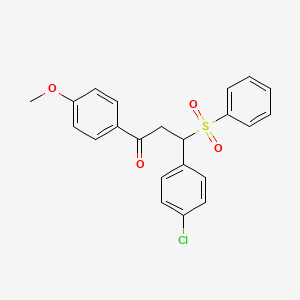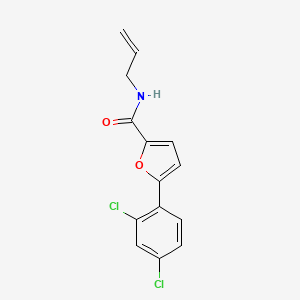![molecular formula C20H30BrNO6 B5114059 1-{2-[2-(2-bromo-4,6-dimethylphenoxy)ethoxy]ethyl}-4-methylpiperidine oxalate](/img/structure/B5114059.png)
1-{2-[2-(2-bromo-4,6-dimethylphenoxy)ethoxy]ethyl}-4-methylpiperidine oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{2-[2-(2-bromo-4,6-dimethylphenoxy)ethoxy]ethyl}-4-methylpiperidine oxalate is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is commonly referred to as "compound X" in scientific literature.
Mécanisme D'action
The mechanism of action of 1-{2-[2-(2-bromo-4,6-dimethylphenoxy)ethoxy]ethyl}-4-methylpiperidine oxalate involves its binding to the α7 nAChR, which is a ligand-gated ion channel that is involved in various physiological processes, including learning and memory. By blocking the activity of this receptor, compound X has been shown to modulate neurotransmitter release and improve cognitive function in animal models.
Biochemical and Physiological Effects:
In addition to its effects on cognitive function, 1-{2-[2-(2-bromo-4,6-dimethylphenoxy)ethoxy]ethyl}-4-methylpiperidine oxalate has also been shown to have potential applications in the treatment of various other disorders, including schizophrenia, depression, and anxiety. This compound has been shown to modulate the release of various neurotransmitters, including dopamine, serotonin, and glutamate, which are known to be involved in the pathophysiology of these disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-{2-[2-(2-bromo-4,6-dimethylphenoxy)ethoxy]ethyl}-4-methylpiperidine oxalate in lab experiments is its high selectivity for the α7 nAChR, which allows for more precise modulation of this receptor's activity. However, one limitation of using this compound is its relatively low potency, which may require higher doses to achieve the desired effects.
Orientations Futures
There are several potential future directions for research involving 1-{2-[2-(2-bromo-4,6-dimethylphenoxy)ethoxy]ethyl}-4-methylpiperidine oxalate. One area of interest is the development of more potent analogs of this compound that could be used in lower doses. Additionally, further research is needed to explore the potential applications of this compound in the treatment of other neurological and psychiatric disorders. Finally, more studies are needed to better understand the long-term effects of this compound on cognitive function and overall health.
Méthodes De Synthèse
The synthesis of 1-{2-[2-(2-bromo-4,6-dimethylphenoxy)ethoxy]ethyl}-4-methylpiperidine oxalate involves a multi-step process that includes the reaction of 2-bromo-4,6-dimethylphenol with ethylene oxide to form 2-(2-bromo-4,6-dimethylphenoxy)ethanol. This intermediate is then reacted with 1-methylpiperidine to form 1-{2-[2-(2-bromo-4,6-dimethylphenoxy)ethoxy]ethyl}-4-methylpiperidine. Finally, the oxalate salt of the compound is formed through reaction with oxalic acid.
Applications De Recherche Scientifique
1-{2-[2-(2-bromo-4,6-dimethylphenoxy)ethoxy]ethyl}-4-methylpiperidine oxalate has been extensively studied for its potential applications in the field of neuroscience. This compound has been shown to act as a selective antagonist of the α7 nicotinic acetylcholine receptor (nAChR), which is a promising target for the development of new treatments for various neurological disorders.
Propriétés
IUPAC Name |
1-[2-[2-(2-bromo-4,6-dimethylphenoxy)ethoxy]ethyl]-4-methylpiperidine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28BrNO2.C2H2O4/c1-14-4-6-20(7-5-14)8-9-21-10-11-22-18-16(3)12-15(2)13-17(18)19;3-1(4)2(5)6/h12-14H,4-11H2,1-3H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCYIQVZBUXQHKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCOCCOC2=C(C=C(C=C2Br)C)C.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30BrNO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-[2-(2-Bromo-4,6-dimethylphenoxy)ethoxy]ethyl]-4-methylpiperidine;oxalic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![16,18-dioxo-17-(2-propoxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-1-carboxylic acid](/img/structure/B5113990.png)
![3-methoxy-N-{2-[(4-methylphenyl)thio]ethyl}benzamide](/img/structure/B5113999.png)
![4-benzyl-1-{3-[1-(3,5-dimethyl-2-furoyl)-4-piperidinyl]propanoyl}piperidine](/img/structure/B5114001.png)

![N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]pentanamide](/img/structure/B5114019.png)
![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N'-(4-ethoxyphenyl)urea](/img/structure/B5114020.png)
![3-(4-chlorophenyl)-11-(4-methyl-3-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5114038.png)

amine dihydrochloride](/img/structure/B5114049.png)

![8-[(2-oxo-1-pyrrolidinyl)acetyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B5114063.png)
![1-(4-chlorophenyl)-5-{[(3-methylphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5114069.png)